Cas no 1807247-92-2 (Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate)
Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate
-
- Inchi: 1S/C12H10ClF2NO2/c1-18-11(17)4-9-7(6-16)2-3-8(12(14)15)10(9)5-13/h2-3,12H,4-5H2,1H3
- InChI Key: SYWSDLWRWBEJQF-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)F)=CC=C(C#N)C=1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 342
- XLogP3: 2.4
- Topological Polar Surface Area: 50.1
Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011653-1g |
Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate |
1807247-92-2 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate
Introduction to Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate (CAS No. 1807247-92-2)
Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate, with the CAS number 1807247-92-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug discovery and material science.
The molecular structure of Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate consists of a phenyl ring substituted with several functional groups, including a chloromethyl group, a cyano group, and a difluoromethyl group. These substituents contribute to the compound's reactivity and potential biological activity. The presence of the chloromethyl group, in particular, suggests that this compound may serve as a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological properties. The combination of electron-withdrawing and electron-donating groups in Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate makes it an attractive candidate for further investigation. Researchers have been exploring its potential as a precursor in the synthesis of bioactive molecules that could target various therapeutic pathways.
One of the most compelling aspects of this compound is its potential application in the development of new drugs. The cyano group and the difluoromethyl group are known to influence the metabolic stability and binding affinity of molecules, making them crucial for drug design. Studies have shown that compounds containing these groups often exhibit improved pharmacokinetic profiles, which is essential for effective drug delivery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation. Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate has emerged as one such candidate, showing potential in preclinical studies conducted by leading research institutions.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloromethyl group, being highly reactive, necessitates precise control over reaction conditions to prevent unwanted side products. Despite these challenges, the synthetic pathways developed for Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate have been refined to achieve efficient production scales suitable for both laboratory and industrial applications.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique electronic properties conferred by its substituents make it a candidate for developing advanced materials with tailored functionalities. For instance, researchers are exploring its use in the creation of novel polymers and coatings that exhibit enhanced durability and chemical resistance.
The difluoromethyl group, in particular, has been identified as a key factor contributing to the compound's versatility. This group not only influences its reactivity but also enhances its stability under various conditions. Such properties are highly desirable in materials designed for harsh environments or long-term applications.
As our understanding of molecular interactions continues to evolve, so does our ability to harness the potential of compounds like Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate. Ongoing research is focused on elucidating its mechanisms of action and identifying new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these discoveries and bring new treatments to patients in need.
The future prospects for this compound are promising, with several ongoing projects aimed at expanding its utility across multiple domains. Whether used as an intermediate in drug synthesis or as a building block for advanced materials, Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate represents a significant advancement in chemical innovation. Its unique structure and functional properties position it as a cornerstone molecule in modern research efforts.
1807247-92-2 (Methyl 2-chloromethyl-6-cyano-3-(difluoromethyl)phenylacetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)